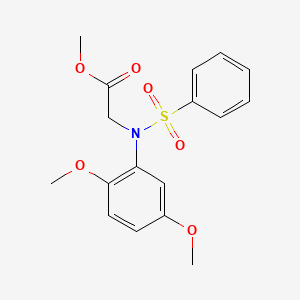
methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate
Übersicht
Beschreibung
Methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate, also known as DMPG, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DMPG is a glycine derivative that has been synthesized for the purpose of studying its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has been used in various scientific research applications, including the study of neurotransmitter release, the modulation of ion channels, and the regulation of intracellular signaling pathways. methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has been shown to inhibit the release of glutamate, a neurotransmitter involved in various neurological disorders. Additionally, methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has been found to modulate the activity of ion channels, which are important for cellular signaling and communication. methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has also been shown to regulate intracellular signaling pathways, including the MAPK/ERK pathway.
Wirkmechanismus
The mechanism of action of methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with various proteins and enzymes in the body. methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has been found to bind to the active site of enzymes, inhibiting their activity. Additionally, methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has been shown to interact with proteins involved in intracellular signaling pathways, modulating their activity.
Biochemical and Physiological Effects:
methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has been found to have several biochemical and physiological effects, including the inhibition of glutamate release, the modulation of ion channels, and the regulation of intracellular signaling pathways. methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has a low toxicity profile, making it safe for use in various experiments. However, one limitation of using methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate is its limited solubility in water, which may affect its bioavailability in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate, including the investigation of its potential therapeutic applications in various diseases, such as neurological disorders and inflammatory conditions. Additionally, the development of novel synthetic methods for the production of methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate may improve its availability and accessibility for research purposes. Further studies are also needed to elucidate the precise mechanisms of action of methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate and its interactions with various proteins and enzymes in the body.
Conclusion:
In conclusion, methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate involves several steps, and the resulting compound has been used in various scientific research applications. methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has been found to have several biochemical and physiological effects, including the inhibition of glutamate release, the modulation of ion channels, and the regulation of intracellular signaling pathways. Further studies are needed to fully understand the potential applications of methyl N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate in research and its mechanisms of action.
Eigenschaften
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-22-13-9-10-16(23-2)15(11-13)18(12-17(19)24-3)25(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINZFMYDKHEKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



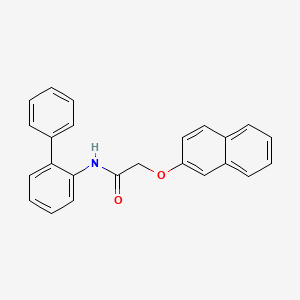
![4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3569635.png)
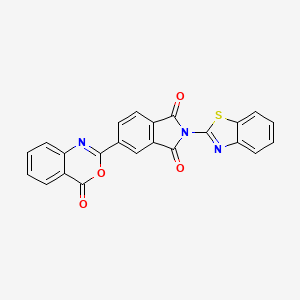
![N-(4-iodophenyl)-8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B3569654.png)
![N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3569668.png)
![5-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3569681.png)
![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3569683.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3569690.png)
![4-ethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3569696.png)
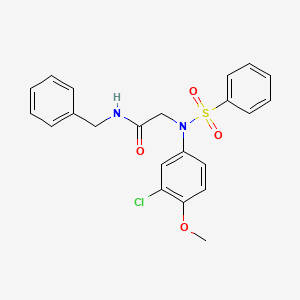
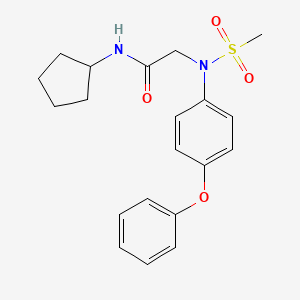
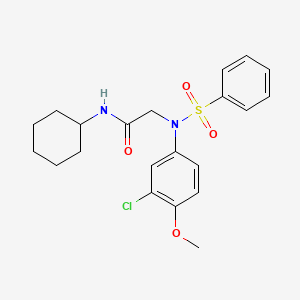

![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3569728.png)